molecular formula C8H9ClF3NO2S B2396167 (3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride CAS No. 1909306-62-2

(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride

Cat. No.: B2396167
CAS No.: 1909306-62-2
M. Wt: 275.67
InChI Key: BLOUOHWTYJBGCO-UHFFFAOYSA-N
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Description

(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride is an organic compound with the chemical formula C8H9ClF3NO2S. It is a derivative of methanamine, where the phenyl ring is substituted with a trifluoromethanesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride typically involves the reaction of 3-(trifluoromethylsulfonyl)benzaldehyde with an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent, such as sodium borohydride, to facilitate the formation of the methanamine derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps, such as recrystallization and chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield sulfonyl derivatives, while substitution reactions produce various substituted phenylmethanamine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethanesulfonyl group imparts desirable properties, such as increased stability and reactivity, making it valuable in organic synthesis .

Biology

In biological research, this compound is used to study the effects of trifluoromethanesulfonyl-containing compounds on biological systems. It serves as a model compound for investigating the interactions of such groups with biomolecules .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and selectivity. The exact pathways and molecular targets vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (3-Trifluoromethylphenyl)methanamine hydrochloride: Similar structure but lacks the sulfonyl group.

    (3-Trifluoromethanesulfonylphenyl)ethanamine hydrochloride: Similar structure with an ethyl group instead of a methyl group.

    (3-Trifluoromethanesulfonylphenyl)propanamine hydrochloride: Similar structure with a propyl group instead of a methyl group.

Uniqueness

(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it more versatile and valuable in various applications compared to its similar compounds .

Properties

IUPAC Name

[3-(trifluoromethylsulfonyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S.ClH/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12;/h1-4H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOUOHWTYJBGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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